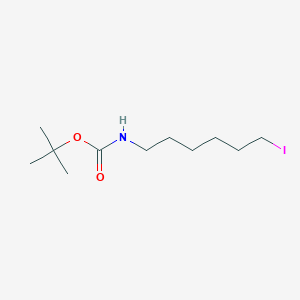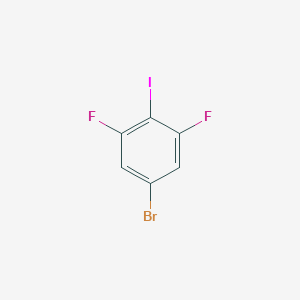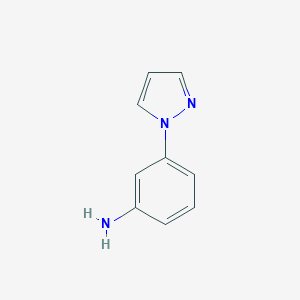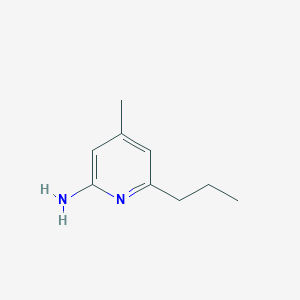
2-Formyl-1H-pyrrole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (TBFPC) is an organic compound that has been studied extensively in recent years due to its potential applications in various fields of science and technology. TBFPC has been used in a variety of laboratory experiments, such as synthesis, spectroscopy, and chromatography. This compound has also been studied for its potential therapeutic applications, as it has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
2-Formyl-1H-pyrrole-1-carboxylate de tert-butyle: sert d'intermédiaire polyvalent en synthèse organique. Son groupe formyle est réactif et peut être impliqué dans diverses réactions chimiques telles que la condensation, la réduction et l'oxydation. Ce composé peut être utilisé pour synthétiser des molécules complexes, notamment des produits naturels et des produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, ce composé est précieux pour la synthèse de molécules bioactives. Il peut être transformé en composés qui présentent des activités pharmacologiques, conduisant potentiellement au développement de nouveaux médicaments. Sa partie pyrrole est une caractéristique commune à de nombreuses molécules médicamenteuses, ce qui en fait un élément de construction important .
Science des matériaux
Le cycle pyrrole dans This compound est un précurseur de polymère conducteur. Il peut être polymérisé pour former des polypyrroles, qui sont utilisés dans les dispositifs électroniques, les capteurs et d'autres applications où des matériaux conducteurs sont nécessaires .
Catalyse
Ce composé peut agir comme un ligand pour les catalyseurs dans diverses réactions chimiques. Le cycle pyrrole peut se coordonner aux métaux, formant des complexes qui catalysent des réactions telles que l'hydrogénation, la formation de liaison carbone-carbone, et plus encore .
Chimie agricole
Dans le domaine de la chimie agricole, les dérivés de This compound peuvent être utilisés pour créer de nouveaux pesticides et herbicides. Sa flexibilité structurale permet la synthèse de composés présentant des activités spécifiques contre une variété de ravageurs agricoles .
Science de l'environnement
En tant qu'intermédiaire en science de l'environnement, ce composé peut être utilisé dans la synthèse de colorants, de pigments et d'indicateurs respectueux de l'environnement. Ses dérivés peuvent être conçus pour se dégrader dans certaines conditions, réduisant ainsi l'impact environnemental .
Chimie analytique
En chimie analytique, This compound peut être utilisé pour synthétiser des groupes chromophores ou fluorophores pour des capteurs chimiques. Ces capteurs peuvent détecter la présence de divers analytes, notamment des ions, des gaz et des molécules organiques .
Enseignement de la chimie
Enfin, ce composé est utilisé dans l'enseignement de la chimie pour démontrer diverses réactions chimiques et stratégies de synthèse. Il fournit un exemple pratique de la façon dont différents groupes fonctionnels peuvent être manipulés pour obtenir les transformations chimiques souhaitées .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a chemical compound that has been used in the synthesis of β-aryl-GABA analogues . The primary targets of this compound are likely to be GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It is known to be used in the synthesis of β-aryl-gaba analogues . These analogues can interact with GABA receptors, potentially enhancing or inhibiting the receptor’s function and altering neurotransmission.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and its derivatives are likely related to GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and alterations in GABA signaling can have significant effects on neural activity .
Pharmacokinetics
Factors such as its molecular weight (19522 g/mol ) and predicted Log P value (2.28 ) suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate’s action would depend on the specific β-aryl-GABA analogue synthesized from it and the context in which it is used. In general, modulation of GABA receptors can result in changes in neural excitability and neurotransmission .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the solution it is in, the presence of other substances that could react with it, and the specific biological environment in which it is used .
Propriétés
IUPAC Name |
tert-butyl 2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLHMBABZKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407861 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161282-57-1 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161282-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)


